An In-Depth Technical Guide to 3-Methyl-1,3-benzothiazol-2(3H)-imine (CAS: 14779-16-9)
An In-Depth Technical Guide to 3-Methyl-1,3-benzothiazol-2(3H)-imine (CAS: 14779-16-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold and the Potential of a Methylated Imine Derivative
The benzothiazole ring system, a fusion of benzene and thiazole, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The compound 3-Methyl-1,3-benzothiazol-2(3H)-imine represents a specific modification of this core structure, featuring an exocyclic imine group and a methyl group on the endocyclic nitrogen at position 3. This methylation prevents the tautomerization common in related 2-aminobenzothiazoles, locking the molecule into a specific conformation that can have significant implications for its biological activity and physicochemical properties.
This guide provides a comprehensive technical overview of 3-Methyl-1,3-benzothiazol-2(3H)-imine, consolidating its known properties and providing expert-derived, actionable protocols for its synthesis, characterization, and biological evaluation. As a Senior Application Scientist, the rationale behind methodological choices is emphasized to empower researchers in their own investigations of this and related compounds.
Core Physicochemical and Structural Properties
A foundational understanding of a compound's physical and chemical properties is critical for its application in research and development, influencing everything from solvent selection for reactions to its potential for oral bioavailability. The key identifiers and properties of 3-Methyl-1,3-benzothiazol-2(3H)-imine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 14779-16-9 | [3] |
| Molecular Formula | C₈H₈N₂S | [3] |
| Molecular Weight | 164.23 g/mol | [3] |
| IUPAC Name | 3-methyl-1,3-benzothiazol-2-imine | [3] |
| Synonyms | 2-Imino-3-methylbenzothiazoline, 3-Methyl-3H-benzothiazol-2-imine | [4] |
| Physical Form | Solid | [5] |
| Melting Point | 123 °C | [6] |
| Normal Boiling Point | 295.5 °C | [6] |
| InChI Key | VYFQTZSQRZCAGR-UHFFFAOYSA-N | [5] |
| SMILES | CN1C(=N)SC2=CC=CC=C12 | [4] |
| XLogP3 | 2.1 | [3] |
Synthesis and Purification
While multiple strategies exist for the synthesis of the benzothiazole core, a direct and reliable method for preparing 3-Methyl-1,3-benzothiazol-2(3H)-imine is through the N-alkylation of the readily available precursor, 2-aminobenzothiazole. This approach is often preferred for its regioselectivity and the commercial availability of the starting material.
Rationale for Synthetic Approach
The methylation of 2-aminobenzothiazole can occur at either the exocyclic amino group (N-exo) or the endocyclic thiazole nitrogen (N-endo). Experimental and computational studies have shown that alkylation with reactive halides, such as methyl iodide, preferentially occurs at the endocyclic nitrogen atom.[6][7] This is the kinetic and thermodynamic favored product, leading to the desired 3-methylated structure. This method avoids the harsher conditions or multi-step processes that might be required if starting from 2-aminothiophenol and a methylated cyclizing agent.[8]
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol: N-Alkylation of 2-Aminobenzothiazole
This protocol is based on established procedures for the N-alkylation of 2-aminobenzothiazole derivatives.[1][6]
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzothiazole (1.50 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and acetone (40 mL).
-
Scientist's Note: Acetone is a suitable solvent due to its ability to dissolve the organic starting material and its appropriate boiling point for reflux. Potassium carbonate acts as a base to deprotonate the endocyclic nitrogen, facilitating nucleophilic attack. An excess of the base ensures the reaction proceeds to completion.
-
-
Addition of Alkylating Agent: While stirring the suspension, add methyl iodide (0.75 mL, 12 mmol) dropwise at room temperature.
-
Scientist's Note: Methyl iodide is a highly reactive methylating agent. A slight excess ensures complete consumption of the starting material. The addition should be done carefully as the reaction can be exothermic.
-
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).
-
Scientist's Note: The disappearance of the 2-aminobenzothiazole spot on the TLC plate indicates the completion of the reaction. The product is expected to have a different Rf value.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and any potassium iodide byproduct. Wash the solid residue with a small amount of fresh acetone (2 x 10 mL).
-
Isolation of Crude Product: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product as a crystalline solid.
-
Scientist's Note: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical and may require some optimization to achieve high purity and yield.
-
Analytical Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Standard spectroscopic methods are employed for this purpose.
Spectroscopic Data
Publicly available spectral data provides a reference for characterization.[3]
-
¹³C NMR (90 MHz, CDCl₃): Spectral data is available on PubChem, showing characteristic peaks for the aromatic and aliphatic carbons.[3]
-
Mass Spectrometry (GC-MS): The mass spectrum shows a molecular ion peak (M⁺) at m/z 164, corresponding to the molecular weight of the compound.[3] Key fragmentation patterns can provide further structural confirmation.
Standard Operating Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Scientist's Note: Chloroform-d (CDCl₃) is a good first choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used.[9]
-
-
¹H NMR Acquisition:
-
Acquire a proton spectrum on a 400 MHz (or higher) spectrometer.
-
Expected Signals: Look for a singlet corresponding to the N-methyl group (approx. 3.0-3.5 ppm), a series of multiplets in the aromatic region (approx. 7.0-8.0 ppm) for the four protons on the benzene ring, and a broad singlet for the imine proton (-NH), which may be solvent-dependent or exchangeable with D₂O.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum, often using a proton-decoupled pulse sequence.
-
Expected Signals: Expect a signal for the methyl carbon (approx. 30-35 ppm), multiple signals in the aromatic region (approx. 110-155 ppm), and a characteristic signal for the imine carbon (C=N) at a lower field (approx. 160-170 ppm).
-
-
Data Analysis: Integrate the proton signals to confirm the proton count for each environment. Analyze the chemical shifts and coupling patterns to confirm the structure. Compare the acquired spectra with reference data if available.
Standard Operating Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry, purified product directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Expected Absorptions:
-
~3300-3400 cm⁻¹: N-H stretch of the imine group.
-
~3000-3100 cm⁻¹: Aromatic C-H stretches.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretches from the methyl group.
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~1630-1650 cm⁻¹: C=N stretch of the imine.
-
~1450-1600 cm⁻¹: C=C stretches of the aromatic ring.
-
-
Standard Operating Protocol: Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe for electron ionization (EI) or dissolve it in a suitable solvent (e.g., methanol/acetonitrile) for electrospray ionization (ESI).
-
Acquisition: Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.
-
Data Analysis:
-
Expected Molecular Ion: [M]⁺ at m/z = 164.0408 for C₈H₈N₂S.
-
Fragmentation: Analyze the fragmentation pattern. Common fragmentation pathways for benzothiazoles may involve the loss of small molecules or cleavage of the thiazole ring, providing valuable structural information.
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Potential Biological Activity and Screening Protocols
While specific biological data for 3-Methyl-1,3-benzothiazol-2(3H)-imine is not extensively reported, the broader class of 2-aminobenzothiazole derivatives has demonstrated significant potential as anticancer and antimicrobial agents.[2][10][11][12] Therefore, it is logical to screen this compound for similar activities. The following protocols provide robust, validated methods for initial biological evaluation.
Workflow for Biological Screening
Caption: A typical cascade for evaluating the biological activity of a novel compound.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the compound's ability to inhibit cancer cell proliferation.[5][10][11]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the media containing the test compound. Include wells with vehicle control (DMSO) and untreated cells.
-
Scientist's Note: The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
This protocol determines the minimum inhibitory concentration (MIC) of the compound against bacterial strains.[12][13]
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in Mueller-Hinton Broth (MHB) overnight.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.
Safety and Handling
Proper handling of all chemicals is paramount in a research environment.
-
GHS Classification: The compound is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.[3]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
3-Methyl-1,3-benzothiazol-2(3H)-imine is a structurally interesting derivative of the pharmacologically significant benzothiazole family. This guide provides a comprehensive framework for its synthesis, purification, and detailed characterization. While specific biological data on this molecule is sparse, the provided protocols for cytotoxicity and antimicrobial screening offer a clear path for investigating its potential as a therapeutic agent. By understanding the rationale behind these established methodologies, researchers are well-equipped to explore the properties and applications of this and other novel chemical entities.
References
-
Makarov, V., Riabukhin, S., Plaskon, A., & Volochnyuk, D. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2137. [Link]
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Shaikh, R., Khan, I., & Kazi, M. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Catalysts, 14(3), 193. [Link]
- PubChem. (n.d.). 3-Methyl-1,3-benzothiazol-2(3H)-one. National Center for Biotechnology Information.
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Kumar, A., Sharma, S., & Kumar, A. (2022). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. Journal of Drug Delivery and Therapeutics, 12(4-S), 76-81. [Link]
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Krasavin, M. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. International Journal of Molecular Sciences, 23(19), 11922. [Link]
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Bepary, S., et al. (2021). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(1), 73-78. [Link]
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Eshghi, H., et al. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Organic Chemistry Research, 5(1), 87-94. [Link]
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Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European Journal of Medicinal Chemistry, 64, 357-364. [Link]
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ResearchGate. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Retrieved from [Link]
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Taylor & Francis Online. (2021). Benzothiazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4372. [Link]
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Shahamirian, M., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Polycyclic Aromatic Compounds, 42(5), 2269-2281. [Link]
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PubChem. (n.d.). 3-Methyl-1,3-benzothiazol-2(3H)-imine. National Center for Biotechnology Information. Retrieved from [Link]
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